Heptadecan-9-yl 8-((3-(3-methylureido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate
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Overview
Description
Heptadecan-9-yl 8-((3-(3-methylureido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound with potential applications in various scientific fields. This compound features a long aliphatic chain with multiple functional groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((3-(3-methylureido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the heptadecan-9-yl group, followed by the introduction of the octanoate moiety. The final step involves the coupling of the 3-(3-methylureido)propyl and 8-(octyloxy)-8-oxooctyl groups under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((3-(3-methylureido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Heptadecan-9-yl 8-((3-(3-methylureido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((3-(3-methylureido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Heptadecane: A simpler aliphatic hydrocarbon with similar chain length but lacking functional groups.
Octanoic Acid: A shorter-chain fatty acid with a carboxyl group.
Urea Derivatives: Compounds with similar urea functional groups but different aliphatic chains.
Uniqueness
Heptadecan-9-yl 8-((3-(3-methylureido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is unique due to its combination of long aliphatic chains and multiple functional groups, providing a versatile platform for various chemical modifications and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C46H91N3O5 |
---|---|
Molecular Weight |
766.2 g/mol |
IUPAC Name |
octyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-(methylcarbamoylamino)propyl]amino]octanoate |
InChI |
InChI=1S/C46H91N3O5/c1-5-8-11-14-19-26-34-43(35-27-20-15-12-9-6-2)54-45(51)37-29-22-18-24-31-40-49(41-33-38-48-46(52)47-4)39-30-23-17-21-28-36-44(50)53-42-32-25-16-13-10-7-3/h43H,5-42H2,1-4H3,(H2,47,48,52) |
InChI Key |
HXMFOOOHJQCFPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OCCCCCCCC)CCCNC(=O)NC |
Origin of Product |
United States |
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